molecular formula C21H22N4O4S B2495229 Chembl4543819 CAS No. 1358429-41-0

Chembl4543819

Cat. No. B2495229
CAS RN: 1358429-41-0
M. Wt: 426.49
InChI Key: MUWQECNYQNYLAU-UHFFFAOYSA-N
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Description

Chembl4543819 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific enzymes involved in various biological pathways.

Scientific Research Applications

ChEMBL Database and Bioactivity Data

ChEMBL is an open data database that contains binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This database is instrumental in various chemical biology and drug-discovery research problems, offering a comprehensive repository of 5.4 million bioactivity measurements for over 1 million compounds and 5200 protein targets. Access to ChEMBL is facilitated through web-based interfaces, data downloads, and web services, making it a cornerstone in the drug discovery process (Gaulton et al., 2011).

Enhancements and Features

Over the years, ChEMBL has incorporated new data sources and features, including data from neglected disease screening, crop protection data, drug metabolism, disposition data, and bioactivity data from patents. Enhancements such as the annotation of assays and targets using ontologies, the inclusion of targets and indications for clinical candidates, and the addition of metabolic pathways have significantly improved its utility. These improvements facilitate a more effective drug discovery process by providing detailed information about the bioactivity of compounds (Gaulton et al., 2016).

Web Services and Utility

ChEMBL web services streamline access to drug discovery data, exposing a substantial amount of data from the underlying database and introducing new functionalities. This includes RESTful access to cheminformatics methods, thereby supporting the development of applications and workflows relevant to drug discovery and chemical biology (Davies et al., 2015).

Crop Protection Bioassay Data

Expanding its applicability beyond human health, ChEMBL has included an extensive dataset of bioactivity data for compounds with insecticidal, fungicidal, and herbicidal properties. This extension into crop protection research exemplifies ChEMBL's versatility in supporting scientific investigations across different domains (Gaulton et al., 2015).

properties

IUPAC Name

11-[2-(3-methoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-13(2)7-9-23-19(27)18-16(8-10-30-18)25-20(23)22-24(21(25)28)12-17(26)14-5-4-6-15(11-14)29-3/h4-6,8,10-11,13H,7,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWQECNYQNYLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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